SMARCA-BD ligand 1 for Protac dihydrochloride is a specialized compound designed for research applications, particularly in the field of targeted protein degradation. This compound selectively binds to the BAF ATPase subunit SMARCA2, which is part of the BAF (BRG1/BRM-associated factor) complex, facilitating the degradation of SMARCA2 through the PROTAC (proteolysis targeting chimera) mechanism. The ability to target and degrade specific proteins has significant implications in cancer research and therapeutic development.
The compound is classified under small molecules and is primarily utilized in biochemical research settings. It is available from various suppliers, including CD Bioparticles and GLP Bio, where it is marketed for research purposes only. The chemical structure is represented by the molecular formula C14H19Cl2N5O, with a molecular weight of 344.24 g/mol. Its CAS number is 2369053-68-7, which uniquely identifies this compound in chemical registries.
The synthesis of SMARCA-BD ligand 1 for Protac dihydrochloride typically involves multi-step organic synthesis techniques. While specific synthetic routes are proprietary to manufacturers, common methods include:
The synthesis process may require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. The final product is typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
SMARCA-BD ligand 1 for Protac dihydrochloride features a complex structure that includes multiple functional groups conducive to its biological activity. The structural details include:
The compound appears as a solid and has a solubility of approximately 2.7 mg/mL in dimethyl sulfoxide (7.84 mM), indicating its potential for use in various biochemical assays.
SMARCA-BD ligand 1 participates in specific biochemical reactions aimed at degrading SMARCA2. This involves:
The efficiency of these reactions can be influenced by factors such as ligand concentration, presence of competing proteins, and cellular conditions.
The mechanism by which SMARCA-BD ligand 1 exerts its action involves several steps:
Research indicates that this targeted degradation can effectively reduce SMARCA2 levels in cells, which may have therapeutic implications in cancers where this protein is overexpressed.
SMARCA-BD ligand 1 for Protac dihydrochloride has significant applications in scientific research:
This compound exemplifies the innovative approaches being developed within chemical biology and therapeutic research, particularly concerning targeted protein degradation strategies.
SMARCA-BD ligand 1 for Protac dihydrochloride exemplifies a sophisticated application of PROTAC technology to target the BAF (BRG1/BRM-associated factor) chromatin remodeling complex. This heterobifunctional molecule consists of three critical elements: a SMARCA2/4 bromodomain-binding warhead, a linker unit, and an E3 ubiquitin ligase-recruiting ligand (VHL binder) [3] [7]. PROTACs function through an event-driven mechanism, where the molecule simultaneously engages the target protein (SMARCA2/4) and an E3 ligase, forming a ternary complex that triggers ubiquitination and proteasomal degradation. This catalytic process enables sustained target degradation at substoichiometric concentrations, offering significant advantages over occupancy-driven inhibitors for historically undruggable targets like transcription-associated proteins [7].
The warhead component (C₁₄H₁₇N₅O, MW 271.32 g/mol) derives from 2-(6-aminopyridazin-3-yl)phenol chemotypes optimized for high-affinity binding to SMARCA bromodomains [3] [10]. X-ray crystallography reveals critical interactions: the phenol group forms hydrogen bonds with SMARCA2 Tyr1421, while the aminopyridazine core engages Asn1464 via donor-acceptor interactions. The piperazine moiety extends toward solvent-exposed regions, providing an ideal vector for linker attachment without disrupting target engagement [3]. Linker design employs polyethylene glycol (PEG) chains to balance ternary complex formation and cellular permeability, though initial prototypes showed efflux ratios >190 due to transporter-mediated clearance [3] [7].
Table 1: Key Structural Components of SMARCA-BD Ligand 1 for PROTAC Dihydrochloride
Component | Chemical Feature | Function | Optimization Challenge |
---|---|---|---|
Warhead | 2-(6-aminopyridazin-3-yl)phenol core | Binds SMARCA2/4 bromodomain | Maintaining binding affinity after linker conjugation |
Linker | Polyethylene glycol (PEG) chains | Spatially connects warhead and E3 ligand | Balancing length for ternary complex vs. permeability |
E3 Ligand | VHL-binding moiety (e.g., fluorocyclopropyl amide) | Recruits von Hippel-Lindau E3 ubiquitin ligase complex | Enhancing cooperativity in ternary complex formation |
Salt Form | Dihydrochloride | Improves solubility for cellular assays | Maintaining stability in aqueous solutions |
The dihydrochloride salt form (C₁₄H₁₉Cl₂N₅O, MW 344.24 g/mol) enhances aqueous solubility critical for cellular efficacy studies [1] [4]. This PROTAC recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex through a high-affinity hydroxyproline-based ligand that disrupts the VHL-HIF-1α interaction [3] [7]. Biophysical analyses demonstrate that the PROTAC forms cooperative ternary complexes where affinity for VCB (VHL-ElonginC-ElonginB) increases 4.8-fold when pre-bound to SMARCA2BD (Kd binary vs. ternary = 185 nM vs. 38.5 nM) [3]. This positive cooperativity arises from de novo protein-protein interfaces between VHL and SMARCA2BD, significantly enhancing degradation efficiency at nanomolar concentrations.
Catalytic degradation occurs through UPS hijacking: The PROTAC-induced ternary complex positions SMARCA2/4 proximal to the E2 ubiquitin-conjugating enzyme, enabling polyubiquitination of surface-exposed lysine residues. Subsequent proteasomal degradation depletes both SMARCA2 and its paralog SMARCA4, destabilizing the entire BAF/PBAF complexes. This leads to collateral degradation of associated subunits like PBRM1, amplifying the biological effect beyond simple ATPase inhibition [3] [5]. In SMARCA4-mutant cancer models, this degradation causes synthetic lethality by eliminating compensatory SMARCA2 function, while in acute myeloid leukemia (AML), it disrupts SMARCA4-dependent oncogenic transcription programs [3] [5].
High-resolution ternary complex crystal structures (PDB ID: 6HAY, 2.25 Å) reveal atomic-level insights into PROTAC-mediated molecular recognition [3]. The SMARCA2 bromodomain undergoes conformational adaptation upon PROTAC binding, with the BC loop repositioning to accommodate VHL interface formation. Key interfacial interactions include:
Table 2: Critical Protein-Protein Interactions in Ternary Complex
Interaction Type | VHL Residue | SMARCA2BD Residue | Functional Significance |
---|---|---|---|
Electrostatic | Arg69 | Thr1462/F1463 carbonyls | Stabilizes C-cap of B helix |
Hydrogen Bond | Tyr112 | Asn1464 | Anchors BC loop conformation |
Hydrophobic Packing | Tyr98 | PEG linker | Optimizes linker path geometry |
These interactions create a 1,200 Ų buried surface area that stabilizes the ternary complex and differentiates PROTAC activity from parental inhibitors. The fluorocyclopropyl amide group in the VHL ligand acts as a structural linchpin, enabling optimal positioning of both proteins [3]. Linker optimization proved critical; initial PEG-based chains showed suboptimal permeability (A-B rate 1.1 × 10⁻⁷ cm/s), prompting structure-guided replacement with rigid aromatic spacers to enhance cell penetration while maintaining cooperative degradation [3] [7]. This structural insight enabled efficient optimization to ACBI1, a derivative exhibiting potent degradation (DC₅₀ < 10 nM) in SMARCA4-mutant cancer cells and AML models [3] [5].
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